6,8-Dichloro-2,7-naphthyridin-3-amine 6,8-Dichloro-2,7-naphthyridin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17629530
InChI: InChI=1S/C8H5Cl2N3/c9-6-1-4-2-7(11)12-3-5(4)8(10)13-6/h1-3H,(H2,11,12)
SMILES:
Molecular Formula: C8H5Cl2N3
Molecular Weight: 214.05 g/mol

6,8-Dichloro-2,7-naphthyridin-3-amine

CAS No.:

Cat. No.: VC17629530

Molecular Formula: C8H5Cl2N3

Molecular Weight: 214.05 g/mol

* For research use only. Not for human or veterinary use.

6,8-Dichloro-2,7-naphthyridin-3-amine -

Specification

Molecular Formula C8H5Cl2N3
Molecular Weight 214.05 g/mol
IUPAC Name 6,8-dichloro-2,7-naphthyridin-3-amine
Standard InChI InChI=1S/C8H5Cl2N3/c9-6-1-4-2-7(11)12-3-5(4)8(10)13-6/h1-3H,(H2,11,12)
Standard InChI Key JMGZEPPXYZVFOK-UHFFFAOYSA-N
Canonical SMILES C1=C2C=C(N=C(C2=CN=C1N)Cl)Cl

Introduction

Chemical Identity and Molecular Characterization

6,8-Dichloro-2,7-naphthyridin-3-amine is a chlorinated naphthyridine derivative with distinct substituents at positions 3, 6, and 8. Its IUPAC name, 6,8-dichloro-2,7-naphthyridin-3-amine, reflects the placement of functional groups on the bicyclic scaffold . The compound’s SMILES notation (ClC1=NC(Cl)=CC2=C1C=NC(N)=C2) provides a precise representation of its atomic connectivity, emphasizing the chlorine atoms at positions 6 and 8 and the amine group at position 3 .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC8H5Cl2N3\text{C}_8\text{H}_5\text{Cl}_2\text{N}_3
Molecular Weight214.05 g/mol
CAS Number2246719-66-2
Purity≥95% (HPLC)
Storage ConditionsRoom temperature, dry environment

The compound’s crystalline structure and stability under ambient conditions make it suitable for long-term storage in research settings . Its halogenated framework enhances electrophilic reactivity, facilitating substitution reactions at the chlorine sites .

Synthetic Routes and Reaction Mechanisms

The synthesis of 6,8-dichloro-2,7-naphthyridin-3-amine typically involves multistep nucleophilic substitution and cyclization processes. A notable approach, derived from analogous naphthyridine systems, employs chlorinated precursors such as 1,3-dichloro-2,7-naphthyridine intermediates . For instance, 7-alkyl-1,3-dichloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles react with cyclic amines (e.g., pyrrolidine, piperidine) under reflux conditions in ethanol to yield amino-substituted derivatives .

Key Reaction Steps:

  • Nucleophilic Substitution: Chlorine atoms at positions 1 and 3 of the naphthyridine core are replaced by amine groups in the presence of triethylamine as a base .

  • Rearrangement: Steric and electronic factors influence the migration of substituents, as observed in the formation of 6,8-diamino-2-methyl-2,7-naphthyridin-1-ones under elevated temperatures .

  • Purification: Crystallization from ethanol-water mixtures yields high-purity products (>95%) .

Recent studies demonstrate that the reaction kinetics of 1-amino-3-oxo-2,7-naphthyridines with amines proceed rapidly, bypassing steric hindrance effects seen in other naphthyridine derivatives . This behavior underscores the compound’s versatility in forming Schiff bases and heterocyclic adducts .

Structural and Spectroscopic Analysis

The structural elucidation of 6,8-dichloro-2,7-naphthyridin-3-amine relies on advanced spectroscopic techniques:

  • Infrared (IR) Spectroscopy: Strong absorption bands at 2187–2207 cm1^{-1} confirm the presence of cyano groups in related intermediates, while N–H stretches (3300–3500 cm1^{-1}) verify amine functionality .

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1\text{H} NMR: Singlets at 3.20–3.45 ppm correspond to methylene protons adjacent to nitrogen atoms, while aromatic protons resonate between 7.50–8.50 ppm .

    • 13C^{13}\text{C} NMR: Peaks at 115–120 ppm and 150–160 ppm indicate sp2^2-hybridized carbons and nitrile carbons, respectively .

  • Mass Spectrometry (MS): Molecular ion peaks at m/z 214.05 align with the compound’s molecular weight, with fragmentation patterns revealing loss of chlorine atoms (m/z 179, 144) .

X-ray crystallography of analogous compounds confirms the planar geometry of the naphthyridine core and the orthogonal orientation of substituents .

Applications in Pharmaceutical and Materials Science

Kinase Inhibition

Derivatives of 2,7-naphthyridine exhibit potent inhibitory activity against tyrosine kinases such as c-Kit and VEGFR-2 . For example, 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives demonstrate IC50_{50} values in the nanomolar range, surpassing earlier lead compounds . Molecular docking studies reveal that the chlorine and amine groups of 6,8-dichloro-2,7-naphthyridin-3-amine participate in hydrogen bonding with kinase active sites, enhancing binding affinity .

Building Block for Heterocyclic Synthesis

The compound serves as a precursor for synthesizing fused heterocycles, including furo[2,3-c]-2,7-naphthyridines, via Smiles rearrangements . Its reactivity with thiols and alcohols enables the construction of sulfur- and oxygen-containing analogs, which are valuable in agrochemical and polymer research .

Table 2: Emerging Applications

ApplicationMechanismReference
Anticancer Agentsc-Kit/VEGFR-2 kinase inhibition
Fluorescent Probesπ-conjugated scaffold
Polymer AdditivesCrosslinking via amine groups

Future Research Directions

  • Pharmacological Optimization: Structural modification of the amine and chlorine substituents could enhance kinase selectivity and reduce off-target effects .

  • Green Synthesis: Developing solvent-free or catalytic methods to improve reaction yields and sustainability .

  • Materials Engineering: Exploring the compound’s electronic properties for organic semiconductors or light-emitting diodes .

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